Glycerone phosphate(2-)

fatty acid biosynthesis plastid metabolism triose-phosphate shuttle

DHAP is the thermodynamically favored triose phosphate (~96% of equilibrium pool) and the obligatory ketose donor for DHAP-dependent aldolases-GAP, Gro3P, and non-phosphorylated DHA are inert substitutes. Researchers encounter failed aldolase reactions and ambiguous lipid pathway data when substituting GAP. • Irreplaceable for DHAP-dependent aldolases: stereoselective C-C bond formation with >100 aldehyde acceptors; Keq ~10⁴ M⁻¹ drives near-quantitative conversion. • Exclusive substrate for DHAP acyltransferase (Km ~1.27 mM in yeast) and methylglyoxal synthase (Km 0.47-3 mM); essential for ether-lipid pathway studies. • Supplied as dilithium or hemimagnesium salt hydrate at ≥95% purity; requires -20°C storage.

Molecular Formula C3H5O6P-2
Molecular Weight 168.04 g/mol
Cat. No. B1226969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerone phosphate(2-)
Molecular FormulaC3H5O6P-2
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(=O)COP(=O)([O-])[O-])O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)/p-2
InChIKeyGNGACRATGGDKBX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHAP Identity and Procurement


Glycerone phosphate(2-), universally referred to as dihydroxyacetone phosphate (DHAP), is the dianionic form of the triose phosphate that predominates at physiological pH [1]. With a molecular formula of C3H5O6P(2−) and a molecular weight of 168.04 g/mol, DHAP serves as a central metabolic intermediate at the intersection of glycolysis, gluconeogenesis, the Calvin cycle, and glycerolipid biosynthesis [2]. Its chemical structure—a ketotriose bearing a phosphate ester at the terminal hydroxyl—distinguishes it from its constitutional isomer D-glyceraldehyde 3-phosphate (GAP), with which it is rapidly and reversibly interconverted by triosephosphate isomerase (TPI, EC 5.3.1.1). DHAP is commercially available as the free acid, dilithium salt, or hemimagnesium salt hydrate from multiple vendors, typically at ≥93–98% purity, and is supplied as a lyophilized powder requiring storage at −20 °C .

Lyophilized salt format for biochemical and enzymatic assays
Requires cold-chain handling due to inherent chemical lability
Reported purity supports enzymatic pathway reconstitution studies

Why DHAP Is Irreplaceable


Although DHAP and its isomer glyceraldehyde 3-phosphate (GAP) are rapidly interconverted by triosephosphate isomerase, they occupy distinct, non-redundant metabolic branch points and exhibit measurably different kinetic behavior with key enzymes. In plastidial fatty-acid biosynthesis, for instance, GAP functions at only ~82% of DHAP's efficacy as a triose-phosphate shuttle component, while other glycolytic intermediates such as 2-phosphoglycerate, 3-phosphoglycerate, and phosphoenolpyruvate achieve merely 27–37% of DHAP's biosynthetic output [1]. Furthermore, methylglyoxal synthase (EC 4.2.3.3) is stringently specific for DHAP; neither GAP, fructose 1,6-bisphosphate, dihydroxyacetone, nor glyceraldehyde can substitute as substrate [2]. This dual-track utilization—where DHAP simultaneously feeds both energy metabolism and lipid anabolism while GAP is channeled exclusively through lower glycolysis—means that simple substitution of one triose phosphate for another yields quantitatively distinct, and often misleading, experimental outcomes.

!
GAP substitution may significantly shift triose phosphate pool composition due to thermodynamic equilibrium preference for DHAP.
!
GAP and glycerol 3-phosphate are not donor substrates for DHAP-dependent aldolases, limiting synthetic utility.
!
Acyltransferase kinetic profiles may differ when substituting glycerol 3-phosphate for DHAP, altering lipid pathway interpretation.

DHAP Quantitative Evidence


Triosephosphate Isomerase Equilibrium

In pea root plastids, the triose-phosphate shuttle driven by 2 mM DHAP, 2 mM oxaloacetate, and 4 mM inorganic phosphate supported fatty-acid biosynthesis at rates reaching 44% of the ATP-supplemented control. Glyceraldehyde-3-phosphate, when tested as an alternative shuttle triose under identical conditions, achieved only approximately 82% of the DHAP-shuttle rate. Three other glycolytic intermediates—2-phosphoglycerate, 3-phosphoglycerate, and phosphoenolpyruvate—were substantially less effective, yielding only 27–37% of DHAP's biosynthetic output. When exogenously supplied ATP was supplemented with the DHAP shuttle, fatty-acid biosynthesis increased by 37%, whereas DHAP alone (without full shuttle components) still produced a 24% stimulation [1].

TIM Equilibrium
Head-to-head
22 : 1 DHAP:GAP ratio
~96% DHAP at equilibrium
DHAP selected for studies requiring equilibrium triose phosphate pool representation.
31P NMR, 25 °C, pH 7.0
fatty acid biosynthesis plastid metabolism triose-phosphate shuttle

DHAP vs G3P Acyltransferase Kinetics

Methylglyoxal synthase (EC 4.2.3.3) catalyzes the conversion of DHAP to methylglyoxal and inorganic phosphate—a critical bypass reaction that prevents triose-phosphate accumulation under phosphate limitation. Purified enzyme from goat liver was tested against a panel of structural analogs. Glyceraldehyde-3-phosphate, fructose 1,6-bisphosphate, dihydroxyacetone (the non-phosphorylated cognate), and glyceraldehyde all failed to act as substrates. Only DHAP supported catalytic turnover. In Clostridium acetobutylicum, the Km for DHAP was determined to be 0.53 mM with a Vmax of 1.56 mmol min⁻¹ μg⁻¹ [1][2].

DHAPAT Kinetics
Head-to-head
Km 0.79–1.27 mM
Supports DHAPAT pathway characterization distinct from glycerol-3-phosphate branch.
S. cerevisiae membrane fractions; radiochemical assay
methylglyoxal synthase substrate specificity triose phosphate catabolism

Methylglyoxal Synthase Substrate Exclusivity

Kinetic analysis of wild-type triosephosphate isomerase (TIM) from Saccharomyces cerevisiae at pH 7.5 and 25 °C revealed that DHAP is processed with a kcat of 1,050 s⁻¹ and a Km of 0.76 mM, yielding a catalytic efficiency (kcat/Km) of approximately 1.38 × 10⁶ M⁻¹ s⁻¹. In contrast, GAP isomerization proceeds with a lower kcat of 290 s⁻¹, resulting in a kcat/Km that is substantially lower than that for DHAP. This differential kinetic preference is consistent across multiple TIM orthologs and reflects the enzyme's evolved bias toward the ketose substrate [1][2].

MGS Substrate Exclusivity
Class-level
DHAP-exclusive; no activity with GAP/Gro3P
Essential substrate for methylglyoxal synthase assays across multiple organisms.
E. coli, C. acetobutylicum, S. cerevisiae purified enzymes
triosephosphate isomerase enzyme kinetics substrate selectivity

Aldolase Condensation Equilibrium

Phosphatidic acid, the universal precursor of all glycerolipids, can be synthesized via two parallel routes: (i) direct acylation of glycerol-3-phosphate (G3P) and (ii) the acyl-DHAP pathway, in which DHAP is first acylated to 1-acyl-DHAP by DHAP acyltransferase (DHAPAT), then reduced to 1-acyl-G3P (lysophosphatidic acid) by an NADPH-dependent acyl/alkyl-DHAP reductase. This second route is specifically required for the biosynthesis of ether-linked phospholipids (plasmalogens) and alkyl-glycerolipids—membrane lipid classes that G3P-dependent acylation cannot access. In mammalian peroxisomes, acyl/alkyl-DHAP reductase (EC 1.1.1.101) catalyzes the reduction of long-chain acyl-DHAP and alkyl-DHAP to the corresponding sn-glycerol 3-phosphate derivatives, establishing DHAP as the obligate gateway for ether-lipid production [1][2].

Aldolase Equilibrium
Reported
~10⁴ M⁻¹ Keq synthesis
ΔG°′ −23.8 kJ/mol Favorable condensation
Enables near-quantitative C–C bond formation with DHAP as donor substrate.
FBP aldolase, pH 7.5, 25–37 °C
ether lipid biosynthesis acyl-DHAP pathway glycerolipid metabolism

DHAP Chemical Instability

A substrate-cycling-based fluorometric assay for DHAP, employing α-glycerophosphate dehydrogenase and α-glycerophosphate oxidase with Amplex Red detection, achieved a limit of detection (LOD) of 1 pmol DHAP. This represents an approximately 2,250-fold improvement in sensitivity over the conventional NADH spectrophotometric assay conducted at 340 nm. The method is formatted for 96-well microplates and is compatible with automated medium-throughput screening. Commercially available fluorometric DHAP assay kits (e.g., Abcam ab197003 / Sigma-Aldrich MAK275) report detection limits of 0.5 μM (corresponding to ~50 pmol in a 100 μL assay volume), which, while less sensitive than the cycling assay, still exceed the sensitivity of classical UV-based methods and are validated for serum, plasma, tissue, and cell culture samples [1].

DHAP Instability
Reported
kcat 0.011 s⁻¹
Requires cold storage and immediate use; in situ generation strategies may mitigate degradation.
Neutral pH; elimination to methylglyoxal + Pi
DHAP quantification fluorometric assay analytical sensitivity

DHAP Research & Industrial Applications


DHAP-Dependent Ketose Synthesis

DHAP is the quantitatively superior triose-phosphate shuttle component for in vitro plastid systems. At 2 mM, DHAP achieves up to 44% of ATP-control biosynthetic rates—substantially exceeding the performance of GAP (82% relative efficacy) and other glycolytic intermediates (27–37%). Procurement of high-purity DHAP (≥93% enzymatic grade) is essential for reproducible reconstitution of the triose-phosphate shuttle in isolated chromoplast or chloroplast assays [1].

Glycerolipid & Ether-Lipid Biosynthesis

DHAP is the exclusive entry substrate for the acyl-DHAP pathway, which is required for the biosynthesis of ether-linked phospholipids including plasmalogens. This pathway is inaccessible via glycerol-3-phosphate. Investigators studying peroxisomal disorders (e.g., rhizomelic chondrodysplasia punctata type 2, involving DHAPAT deficiency), ether-lipid metabolism in cancer cells, or plasmalogen biochemistry must procure DHAP rather than G3P to interrogate this pathway correctly [2].

Methylglyoxal Synthase & 1,2-Propanediol Production

Methylglyoxal synthase shows absolute substrate specificity for DHAP, rejecting GAP, fructose 1,6-bisphosphate, and both non-phosphorylated trioses. Any enzymatic characterization, inhibitor screening, or metabolic engineering effort involving this enzyme requires authentic DHAP. The enzyme's Km for DHAP (~0.53 mM in C. acetobutylicum) provides a quantitative benchmark for assay design [3].

In Vitro Glycolysis & Calvin Cycle Reconstitution

DHAP accumulation in erythrocytes is a diagnostic marker for triosephosphate isomerase (TPI) deficiency, a severe multisystem disorder. Fluorometric DHAP assay kits with detection limits of 0.5 μM or better (down to 1 pmol with substrate-cycling methods) enable sensitive quantification in limited-volume clinical samples. Laboratories performing TPI deficiency screening or metabolic flux analysis should procure DHAP standards together with matched fluorometric detection kits to ensure analytical validity [4].

Application
Selection Property
Validation Focus
DHAP-Dependent Ketose Synthesis
Aldolase donor specificity
Donor-substrate acceptance and synthetic yield
Glycerolipid & Ether-Lipid Biosynthesis
Acyltransferase substrate preference
DHAPAT vs GPAT pathway resolution
Methylglyoxal Synthase & 1,2-Propanediol
MGS substrate exclusivity
Catalytic activity with DHAP; phosphate inhibition check
In Vitro Glycolysis & Calvin Cycle Reconstitution
Triose phosphate equilibrium dominance
Metabolite pool composition and systems modeling calibration
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